3-(2H-tetrazol-5-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Reactions : 3-(2H-tetrazol-5-ylamino)benzoic acid is involved in various chemical reactions. For instance, it can be used in the synthesis of different chemical compounds through reactions with other reagents. One study describes the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole to produce various compounds, indicating the reactivity and utility of tetrazolyl compounds in chemical synthesis (Peet, 1987).
Preparation of Analog Compounds : In another study, 2-(2H-Tetrazol-2-yl)benzoic acid and its analogs were prepared using a Cu(I) catalyzed C–N coupling method. This study demonstrates the potential of tetrazolyl compounds in the preparation of complex organic structures (Song et al., 2019).
Crystallography and Structural Studies
Crystal Structure Analysis : Tetrazolyl compounds, including those related to this compound, have been analyzed for their crystal structures. For example, the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate has been studied, showing significant hydrogen-bonding and π–π stacking interactions (Li et al., 2008).
Coordination Polymers : The compound has applications in tuning the framework topologies of coordination polymers. This can be particularly relevant in the field of materials science for the development of new materials with unique properties (Song et al., 2009).
Spectroscopy and Photoluminescence
- Photoluminescence Spectroscopy : Studies have shown that compounds like this compound can be attached to nanoparticles for photoluminescence spectroscopy, which is a precursor to biomedical functionalization (Senty et al., 2014). This application is significant in the field of bioimaging and diagnostics.
Biochemical and Medicinal Research
Synthesis of Antihypertensive Agents : Tetrazolyl compounds have been used in the synthesis of potent antihypertensive agents, indicating their potential applications in medicinal chemistry (Sharma et al., 2010).
COX-2 Inhibitors : Tetrazole derivatives have also been studied for their potential use as cyclooxygenase-2 (COX-2) inhibitors, which are important in the development of anti-inflammatory drugs (Al-Hourani et al., 2016).
Luminescent Sensing and Materials Science
- Luminescent Sensing : Coordination polymers based on tetrazolyl compounds have been developed as luminescent sensors. For example, a study on a Zn(II) coordination polymer highlights its potential as a sensor for Al3+ and nitroaromatic compounds in aqueous solutions (Zhang et al., 2017).
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-2-1-3-6(4-5)9-8-10-12-13-11-8/h1-4H,(H,14,15)(H2,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVRTYTTSAQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.